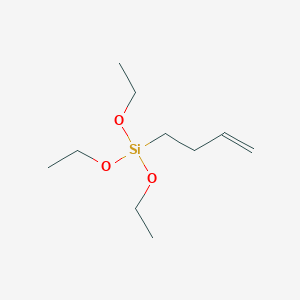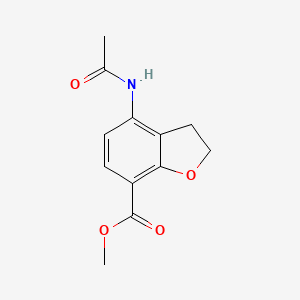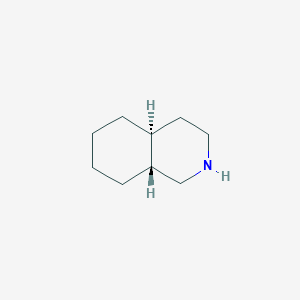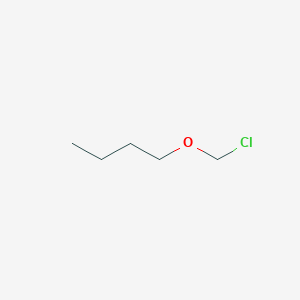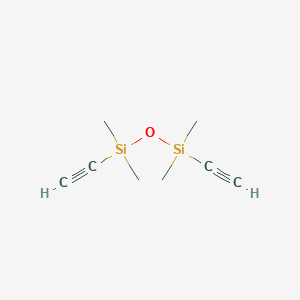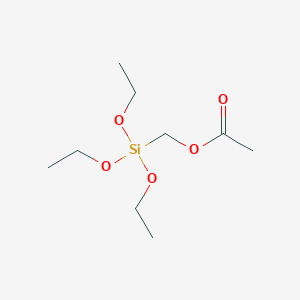
Acetoxymethyltriethoxysilane
概要
説明
Acetoxymethyltriethoxysilane, with the chemical formula C9H20O5Si, is an organosilicon compound characterized by its acetoxymethyl and triethoxysilane functional groups . This colorless liquid is known for its applications in various industries, particularly in the field of materials science and surface modification .
準備方法
Synthetic Routes and Reaction Conditions: Acetoxymethyltriethoxysilane can be synthesized from chloromethyltriethoxysilane and potassium acetate. The reaction typically involves the use of tetrabutyl phosphonium bromide as a catalyst at a temperature of 110°C for about 7 hours under an inert atmosphere using the Schlenk technique .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Acetoxymethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form stable silanol solutions.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .
科学的研究の応用
Acetoxymethyltriethoxysilane has a wide range of applications in scientific research and industry:
作用機序
The mechanism by which acetoxymethyltriethoxysilane exerts its effects involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of stable polymeric structures that can modify surfaces and enhance their properties . The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of strong covalent bonds .
類似化合物との比較
Methyltriethoxysilane: Similar in structure but lacks the acetoxymethyl group, making it less reactive in certain applications.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, which provides different reactivity and applications compared to acetoxymethyltriethoxysilane.
Vinyltriethoxysilane: Features a vinyl group, offering distinct properties and uses in polymerization reactions.
Uniqueness: this compound is unique due to its acetoxymethyl group, which provides enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring surface modification and the formation of stable polymeric structures .
特性
IUPAC Name |
triethoxysilylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVDSUBFYNSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468089 | |
| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-83-1 | |
| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Acetoxymethyltriethoxysilane contribute to the enhanced properties of PMMA-silica composite films?
A1: this compound acts as a coupling agent between the organic polymer, PMMA, and the inorganic silica network. [] The ethoxysilane groups (Si-O-CH2CH3) hydrolyze in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with each other and with the silica network, creating a strong chemical bond. Simultaneously, the acetoxy group (CH3COO-) can interact with PMMA, likely through hydrogen bonding or van der Waals forces. This dual functionality of this compound enables the formation of a homogeneous and well-bonded composite material. As a result, the PMMA-silica composite films exhibit increased pencil hardness (4-8 H compared to H for pure PMMA film) and improved adhesion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

